molecular formula C6HCl2F3N2O2 B3045689 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine CAS No. 111928-63-3

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B3045689
CAS No.: 111928-63-3
M. Wt: 260.98 g/mol
InChI Key: FHDRVTJYXPBUPX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 111928-63-3) is a high-value pyridine derivative engineered for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. Its structure incorporates strategically positioned chlorine and nitro groups on a trifluoromethylpyridine (TFMP) ring, making it a versatile and reactive synthetic intermediate . Trifluoromethylpyridine derivatives are a cornerstone of modern agrochemicals, with many patented pesticides originating from similar TFMP intermediates . The unique combination of the strong electron-withdrawing trifluoromethyl group and the pyridine moiety is known to enhance biological activity, influence metabolism, and improve lipid solubility, which can lead to better plant systemic properties and selectivity . This compound is of significant research value for synthesizing novel active ingredients. Its structural framework is particularly relevant for developing herbicides, insecticides, and fungicides, analogous to commercial products derived from related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . In pharmaceutical research, the TFMP motif is a key building block for creating bioactive molecules . About 40% of launched pharmaceuticals contain fluorine, and the trifluoromethyl group is a prominent subgroup due to its high electronegativity and lipophilicity . This compound serves as a critical precursor for the synthesis of potential drug candidates, including non-peptide antiviral and antitumor agents . The nitro group offers a handle for further functionalization, for instance, through reduction to an aniline, facilitating the construction of more complex molecular architectures like nicotinamides and other heterocyclic systems . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDRVTJYXPBUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556302
Record name 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111928-63-3
Record name 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the chlorination and nitration of a trifluoromethylpyridine precursor. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves the nitration of 2,6-dichloro-5-(trifluoromethyl)pyridine. The process can be optimized using sulfuric acid as a solvent and nitric acid as a nitrating agent, often with the addition of catalysts like sulfamic acid to enhance yields and reduce environmental impact. Recent methods have reported yields exceeding 80% while minimizing waste associated with traditional nitration processes .

Agrochemical Applications

The primary application of this compound lies within the agrochemical sector. It serves as an intermediate in the synthesis of various pesticides and herbicides. For instance:

  • Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced to the market, specifically designed to protect crops from grass weeds.
  • Development of New Agrochemicals : More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been developed, showcasing the compound's versatility in crop protection .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its potential in drug development:

  • Anti-Ulcer Medications : The compound is a precursor for synthesizing anti-ulcer drugs such as TU-199, highlighting its importance in therapeutic applications .
  • Clinical Trials : Several derivatives are currently undergoing clinical trials for various therapeutic uses, indicating ongoing research and development efforts in this area .

Case Study 1: Synthesis Optimization

A study demonstrated an improved synthesis method using sulfamic acid as a catalyst in the nitration process. This approach not only enhanced yield but also reduced the environmental footprint associated with traditional methods that required larger amounts of nitric acid and sulfuric acid .

Case Study 2: Efficacy in Crop Protection

Research evaluating the efficacy of trifluoromethylpyridine derivatives showed significant effectiveness against specific weed species when formulated into herbicides. These findings support the continued use of such compounds in developing more efficient agricultural chemicals .

Case Study 3: Pharmacological Studies

Pharmacological evaluations have indicated that derivatives of this compound exhibit promising activity against certain bacterial strains, suggesting potential applications beyond agrochemicals into areas like veterinary medicine and human therapeutics .

Data Summary Table

Application AreaSpecific UseNotable Products/Research
AgrochemicalsHerbicides and pesticidesFluazifop-butyl; >20 new products
PharmaceuticalsAnti-ulcer medicationsTU-199; clinical trials ongoing
Research & DevelopmentDrug synthesisVarious trifluoromethylpyridine derivatives

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents on pyridine derivatives dictate their chemical behavior. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Key Properties/Applications Reference
2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine Cl (2,6), NO₂ (3), CF₃ (5) High electron deficiency; agrochemical intermediate
Pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid Cl (2,6), F (5), COOH (3) Intermediate for pharmaceuticals; carboxyl group enhances solubility
2-Chloro-5-(trifluoromethyl)nicotinic acid Cl (2), CF₃ (5), COOH (3) Herbicidal activity; carboxylic acid functionality
Pyridalyl (insecticide) CF₃ (5), Cl (2,6) on phenyl ring Broad-spectrum insecticide; ether linkages enhance stability
3-chloro-N-[2,6-dinitro-3-propoxy-...]pyridin-2-amine Cl (3), CF₃ (5), NO₂ (2,6) Herbicidal properties; nitro groups increase reactivity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in this compound enhance its electrophilicity compared to analogs like 2-Chloro-5-(trifluoromethyl)nicotinic acid, which lacks nitro substituents .
  • Applications : Unlike Pyridalyl, which is directly used as an insecticide , the target compound is more likely an intermediate due to its reactive nitro group.
Stability and Reactivity
  • Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl or methoxy analogs (e.g., 2,3-Dimethoxy-5-(trifluoromethyl)pyridine in ) .
  • Hydrolytic Sensitivity : The nitro group at position 3 may render the compound more susceptible to reduction compared to carboxylated derivatives (e.g., 2,6-dichloro-5-fluoro-3-carboxylic acid) .

Biological Activity

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound derived from pyridine, characterized by the presence of chlorine, nitro, and trifluoromethyl substituents. This compound belongs to the class of trifluoromethylpyridines, which have garnered attention for their diverse biological activities and potential applications in pharmaceuticals and agriculture.

The molecular formula of this compound is C6HCl2F3N2O2C_6HCl_2F_3N_2O_2 with a molecular weight of approximately 260.98 g/mol. The compound typically appears as a crystalline solid and is soluble in organic solvents. Its stability under standard laboratory conditions allows for various chemical reactions, although it may decompose under extreme conditions or in the presence of strong acids or bases.

Property Value
Molecular FormulaC₆HCl₂F₃N₂O₂
Molecular Weight260.98 g/mol
Melting PointApproximately unknown
SolubilitySoluble in organic solvents
AppearanceCrystalline solid

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

Target Interactions

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting specific enzymes and receptors. For example, studies have shown that the inclusion of trifluoromethyl groups can significantly enhance the inhibitory activity against serotonin uptake and other biological pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Herbicidal Properties

This compound has been noted for its herbicidal activity, particularly in agricultural applications. It demonstrates selective reactivity towards certain plant species, which can be beneficial for crop protection. The herbicidal mechanism is thought to involve disruption of specific metabolic pathways within target plants .

Case Studies and Research Findings

  • Case Study on Herbicidal Efficacy : In controlled experiments, this compound was applied to various cereal crops. Results indicated a significant reduction in weed growth without adversely affecting crop yield, suggesting its potential as a selective herbicide .
  • Antimicrobial Testing : In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values were determined to be promising for further pharmacological development.
  • Pharmaceutical Applications : The compound has been investigated as a precursor for synthesizing more complex pharmaceutical agents. Its structural properties allow for modifications that could lead to new drugs targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of a trifluoromethylpyridine precursor. Direct chlorination of 3-picoline followed by nitration under mixed acid conditions (HNO₃/H₂SO₄) is a common approach . Key variables include:

  • Temperature : Nitration at 0–5°C minimizes byproducts.
  • Catalyst : FeCl₃ enhances regioselectivity during chlorination .
  • Yield Optimization :
StepConditionsYield (%)
ChlorinationFeCl₃, 120°C, 6h65–70
NitrationHNO₃/H₂SO₄, 0–5°C, 2h50–55
  • Data Conflict Resolution : Discrepancies in yields (~10–15% variation) arise from impurities in starting materials or incomplete halogenation. GC-MS monitoring is recommended .

Q. How can the structural and electronic properties of this compound be characterized for reactivity studies?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example:

  • ¹⁹F NMR : A singlet at δ −66.5 ppm confirms the trifluoromethyl group .
  • X-ray crystallography resolves nitro and chloro positional isomers. Computational methods (DFT) predict electrophilic reactivity at C-4 due to electron-withdrawing groups .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at C-3 deactivates the pyridine ring, directing nucleophiles (e.g., amines, thiols) to C-4 or C-4. Experimental evidence shows:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at C-4 with aryl boronic acids (70–80% yield) .
  • Competing Pathways : Steric hindrance from the trifluoromethyl group reduces substitution at C-5. Kinetic studies (HPLC monitoring) are critical .

Q. What strategies resolve contradictory data on catalytic efficiency in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic turnover (e.g., Pd vs. Ni catalysts) arise from solvent polarity and ligand effects. A comparative study recommends:

  • Ligand Screening : Bidentate ligands (e.g., dppf) improve Pd-catalyzed coupling efficiency by 20% .
  • Solvent Optimization : DMF > DMSO for polar intermediates; additive (KI) mitigates halogen scrambling .

Q. How can computational modeling predict degradation pathways under environmental conditions?

  • Methodological Answer : DFT/MD simulations reveal hydrolysis susceptibility at the nitro group. Key findings:

  • Hydrolytic Stability : Half-life >30 days at pH 7, but <24 hours under alkaline conditions (pH 12) .
  • Photodegradation : UV-Vis studies show λmax at 310 nm correlates with nitro group cleavage .

Experimental Design & Troubleshooting

Q. What analytical techniques validate purity in multistep syntheses?

  • Methodological Answer : Combine:

  • HPLC-PDA : Detect nitro-group byproducts (retention time ~8.2 min).
  • Elemental Analysis : Acceptable C/H/N deviation ≤0.3% .
    • Troubleshooting : Persistent impurities (>5%) may require recrystallization from ethanol/water (1:3 v/v) .

Q. How to address low yields in nitration steps?

  • Root Cause : Incomplete dissolution of intermediates or side reactions (e.g., sulfonation).
  • Solution :

  • Pre-dry substrates with molecular sieves.
  • Use fuming HNO₃ for higher electrophilicity .

Applications in Scientific Research

Q. What role does this compound play in designing kinase inhibitors?

  • Methodological Answer : The trifluoromethyl group enhances binding to hydrophobic kinase pockets. Case study:

  • JAK2 Inhibitors : Derivative 4-(4-methylpiperazinyl)-2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine shows IC₅₀ = 12 nM (in vitro) .
  • SAR Analysis : Nitro group removal reduces activity by ~50%, highlighting its role in H-bonding .

Q. Can this compound serve as a precursor for photoactive materials?

  • Methodological Answer : Yes. Nitro-to-amine reduction (H₂/Pd-C) yields a luminescent amine derivative (λem = 450 nm). Applications include:

  • OLEDs : External quantum efficiency (EQE) = 8.2% in prototype devices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

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